molecular formula C10H13Br B13546245 1-(Bromomethyl)-2-ethyl-3-methylbenzene

1-(Bromomethyl)-2-ethyl-3-methylbenzene

Cat. No.: B13546245
M. Wt: 213.11 g/mol
InChI Key: CLCZSWPVOAGMMX-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-ethyl-3-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-2-ethyl-3-methylbenzene can be synthesized through the bromination of 2-ethyl-3-methyltoluene. The bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of NBS and a radical initiator remains the standard approach, but optimizations in solvent choice and reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-ethyl-3-methylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxides, and amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile.

    Oxidation: Products include benzylic alcohols or carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

1-(Bromomethyl)-2-ethyl-3-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to introduce benzyl groups into pharmaceutical compounds, potentially modifying their biological activity.

    Material Science: It can be used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound can be used as a probe to study enzyme-catalyzed reactions involving benzylic bromides.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-ethyl-3-methylbenzene primarily involves its reactivity as a benzylic bromide. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide (Bromomethylbenzene): Similar in structure but lacks the ethyl and methyl substituents.

    1-Bromo-2-methyl-3-ethylbenzene: Similar but with different positions of the substituents.

    1-Bromo-3-methyl-2-ethylbenzene: Another positional isomer.

Uniqueness

1-(Bromomethyl)-2-ethyl-3-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both ethyl and methyl groups can affect the compound’s steric and electronic properties, making it distinct from other benzylic bromides.

Properties

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

1-(bromomethyl)-2-ethyl-3-methylbenzene

InChI

InChI=1S/C10H13Br/c1-3-10-8(2)5-4-6-9(10)7-11/h4-6H,3,7H2,1-2H3

InChI Key

CLCZSWPVOAGMMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1CBr)C

Origin of Product

United States

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